molecular formula C7H7BrClF3N2 B6163414 [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2061980-63-8

[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6163414
CAS No.: 2061980-63-8
M. Wt: 291.49 g/mol
InChI Key: WFJJDWGSRYAWQQ-UHFFFAOYSA-N
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Description

[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7BrClF3N2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

    Starting Materials: 2-bromo-3-(trifluoromethyl)aniline, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).

    Isolation: Crystallization from the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Azo Compounds: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Phenylhydrazines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

    Molecular Targets: Enzymes, receptors.

    Pathways Involved: Signal transduction, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-bromo-3-(trifluoromethyl)phenyl]hydrazine: Lacks the hydrochloride group.

    [2-chloro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride: Chlorine instead of bromine.

    [2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: Different position of the trifluoromethyl group.

Uniqueness

The presence of both bromine and trifluoromethyl groups in [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride imparts unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it distinct from other similar compounds.

Properties

CAS No.

2061980-63-8

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-4(7(9,10)11)2-1-3-5(6)13-12;/h1-3,13H,12H2;1H

InChI Key

WFJJDWGSRYAWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)Br)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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